molecular formula C9H5F6IO B13703817 alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol

alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol

Cat. No.: B13703817
M. Wt: 370.03 g/mol
InChI Key: MBIFXRHRQZBUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol: is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups and an iodine atom attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol typically involves the introduction of trifluoromethyl groups and an iodine atom to a benzyl alcohol framework. One common method involves the reaction of benzyl alcohol with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl groups provide a distinctive spectroscopic signature that can be detected using NMR and mass spectrometry .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. The trifluoromethyl groups can enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic properties .

Industry: In the materials science industry, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the thermal stability and chemical resistance of these materials .

Mechanism of Action

The mechanism of action of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • alpha,alpha-Bis(trifluoromethyl)benzyl alcohol
  • alpha,alpha-Bis(difluoromethyl)benzyl alcohol
  • alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol

Comparison: Compared to alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol, these similar compounds may have different reactivity and properties due to the presence of different functional groups. For example, alpha,alpha-Bis(trifluoromethyl)benzyl alcohol lacks the iodine atom, which affects its reactivity in substitution reactions. alpha,alpha-Bis(difluoromethyl)benzyl alcohol has fewer fluorine atoms, which may influence its lipophilicity and metabolic stability. alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol has a larger aromatic system, which can affect its electronic properties and interactions with biomolecules .

Properties

Molecular Formula

C9H5F6IO

Molecular Weight

370.03 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-iodophenyl)propan-2-ol

InChI

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H

InChI Key

MBIFXRHRQZBUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.